molecular formula C18H21FN2 B448558 1-Benzyl-4-(3-fluorobenzyl)piperazine

1-Benzyl-4-(3-fluorobenzyl)piperazine

Cat. No.: B448558
M. Wt: 284.4 g/mol
InChI Key: ZNKGOVPCHWWYBM-UHFFFAOYSA-N
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Description

Historical Context of Piperazine (B1678402) Derivatives in Drug Discovery

The journey of piperazine in medicine began in the early 20th century when it was first introduced as an anthelmintic agent to treat parasitic worm infections. wikipedia.orgtaylorandfrancis.com Its mode of action involves paralyzing the parasites, which allows the host to expel them. wikipedia.org This initial application highlighted the biological activity of the piperazine core.

Over the decades, the role of piperazine evolved significantly. Chemists began to appreciate the piperazine ring as a "privileged scaffold" – a molecular framework that can bind to multiple biological targets. tandfonline.comnih.gov The two nitrogen atoms in the piperazine ring offer sites for chemical modification, enabling the synthesis of large libraries of derivatives. nih.govresearchgate.net This structural versatility led to the discovery of piperazine-containing compounds with a broad spectrum of pharmacological activities, including antihistaminic, antihypertensive, and antipsychotic properties. nih.govnih.gov Many successful drugs targeting CNS disorders, such as antidepressants and antipsychotics, incorporate the arylpiperazine moiety, cementing its importance in neuropharmacological research. wikipedia.orgresearchgate.net

Significance of Fluorine Substitution in Contemporary Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a powerful and widely used strategy in medicinal chemistry. tandfonline.comnih.gov Although fluorine is similar in size to hydrogen, its extreme electronegativity imparts unique properties to a molecule. tandfonline.com

Key effects of fluorination include:

Enhanced Metabolic Stability: Replacing a hydrogen atom with fluorine at a metabolically vulnerable site can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. acs.orgnih.gov

Increased Binding Affinity: The electronegativity of fluorine can alter a molecule's electronic distribution, potentially leading to stronger interactions with the target protein or receptor. tandfonline.comnih.gov

Modulated Physicochemical Properties: Fluorine substitution can influence a compound's lipophilicity and basicity (pKa). acs.orgvictoria.ac.nz This can improve properties like membrane permeability and oral bioavailability. tandfonline.comnih.gov For instance, adding fluorine can decrease the basicity of nearby amine groups, which may enhance a compound's ability to cross cellular membranes. tandfonline.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a biological target. acs.orgvictoria.ac.nz

Given these benefits, it is not surprising that a significant percentage of top-selling pharmaceuticals contain fluorine. acs.org The element's ability to fine-tune molecular properties makes it an invaluable tool for optimizing lead compounds into successful drugs. researchgate.netacs.org

Positioning of 1-Benzyl-4-(3-fluorobenzyl)piperazine within Current Neuropharmacological Research as a Lead Compound

This compound emerges from the confluence of these two established medicinal chemistry principles: the versatile arylpiperazine scaffold and the strategic use of fluorine. The core structure is a disubstituted piperazine, a class of compounds known for a wide range of pharmacological activities. researchgate.net The "arylpiperazine" portion, specifically the benzylpiperazine group, is a common feature in compounds targeting CNS receptors. acs.orgucsf.edu

The novelty and potential of this specific molecule lie in the combination of a benzyl (B1604629) group on one nitrogen and a meta-fluorinated benzyl group on the other. This specific substitution pattern suggests a deliberate design to explore its effects on neuropharmacological targets. The fluorine atom's placement on the benzyl ring is a classic strategy to enhance metabolic stability and modulate receptor binding affinity. tandfonline.comacs.org

Research into related long-chain arylpiperazine derivatives has shown that modifications to the terminal aryl group significantly influence receptor selectivity and functional activity, particularly at serotonin (B10506) and dopamine (B1211576) receptors, which are crucial targets in treating neurological and psychiatric disorders. acs.orgnih.gov Therefore, this compound is positioned as a lead compound for the discovery of novel agents for CNS disorders. Its structure serves as a template for further optimization, where researchers can systematically alter its components to achieve a desired pharmacological profile. Studies on similar fluorobenzylpiperazine-based compounds have explored their potential as tyrosinase inhibitors, demonstrating the scaffold's utility in diverse therapeutic areas. nih.gov The synthesis of such unsymmetrically substituted piperazines is a well-established process, often involving the reaction of a monosubstituted piperazine with a suitable benzyl halide, allowing for the generation of diverse analogs for biological screening. orgsyn.org

Research Findings

The study of this compound and related structures provides insight into how specific chemical features influence biological activity. The arylpiperazine framework is a well-established pharmacophore for interacting with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The introduction of a fluorinated benzyl group is a targeted modification intended to refine these interactions.

Research on analogous compounds demonstrates the importance of the substitution pattern on the aryl rings. For example, in a series of 3-phenylpiperidine-2,6-diones connected to a piperazine ring, a derivative with a 4-fluorophenyl group showed moderate antiviral activity against Coxsackievirus B2 and Herpes Simplex Virus-1. nih.gov This highlights that fluorination can confer specific biological activities.

In another study focused on developing σ1 receptor ligands, various benzylpiperazine derivatives were synthesized and evaluated. acs.org While this study did not include the exact 3-fluoro isomer, it underscores the utility of the benzylpiperazine core in designing CNS-active agents. The synthesis typically involves coupling a substituted piperazine with an appropriate benzyl derivative. acs.org

The table below compares the general class of arylpiperazines to highlight the structural context of the title compound.

Compound ClassGeneral StructureKey Pharmacological Role
Phenylpiperazines Phenyl ring directly attached to piperazineCore of many 5-HT receptor ligands (e.g., antidepressants, anxiolytics). wikipedia.orgnih.gov
Benzylpiperazines Phenyl ring separated from piperazine by a methylene (B1212753) groupFound in CNS stimulants and various receptor ligands. wikipedia.orgacs.org
Fluorinated Arylpiperazines An arylpiperazine containing one or more fluorine atomsDesigned to improve metabolic stability, bioavailability, and receptor affinity. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21FN2

Molecular Weight

284.4 g/mol

IUPAC Name

1-benzyl-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C18H21FN2/c19-18-8-4-7-17(13-18)15-21-11-9-20(10-12-21)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2

InChI Key

ZNKGOVPCHWWYBM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)F

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 1 Benzyl 4 3 Fluorobenzyl Piperazine

Established Synthetic Routes for 1-Benzyl-4-(3-fluorobenzyl)piperazine

The most common and established methods for the synthesis of this compound involve a two-step process: the formation of the monosubstituted piperazine (B1678402) intermediate, followed by the introduction of the second benzyl (B1604629) moiety.

Formation of the Piperazine Core Intermediate

The initial and crucial step in the synthesis is the preparation of 1-benzylpiperazine (B3395278). This intermediate is typically synthesized by the mono-N-alkylation of piperazine with benzyl chloride. acs.orgorgsyn.org To control the reaction and avoid the formation of the disubstituted by-product, 1,4-dibenzylpiperazine, an excess of piperazine is often used. Alternatively, methods employing a protecting group on one of the piperazine nitrogens can be utilized to ensure mono-alkylation. masterorganicchemistry.com

A well-documented method involves the reaction of piperazine hexahydrate and piperazine dihydrochloride (B599025) monohydrate with benzyl chloride in ethanol. This procedure yields 1-benzylpiperazine dihydrochloride, which can then be neutralized to obtain the free base. acs.orgorgsyn.org The benzyl group serves as a versatile protecting group that can be removed by hydrogenolysis if further modifications are desired. acs.org

Introduction of Benzyl and Fluorobenzyl Moieties

With 1-benzylpiperazine in hand, the 3-fluorobenzyl group can be introduced onto the second nitrogen atom through several established methods for N-alkylation. The two primary approaches are direct alkylation with a 3-fluorobenzyl halide and reductive amination with 3-fluorobenzaldehyde.

Direct Alkylation: This method involves the reaction of 1-benzylpiperazine with a 3-fluorobenzyl halide, such as 3-fluorobenzyl chloride or 3-fluorobenzyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine, and the reaction is typically carried out in a suitable organic solvent like acetonitrile (B52724) or dimethylformamide (DMF). acs.org

Reductive Amination: An alternative and often high-yielding method is the reductive amination of 1-benzylpiperazine with 3-fluorobenzaldehyde. researchgate.netresearchgate.net This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective option that is widely used for this type of transformation. masterorganicchemistry.comharvard.edu The reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). harvard.edu

Method Reagents Typical Solvents Typical Reducing Agents (for Reductive Amination)
Direct Alkylation1-benzylpiperazine, 3-fluorobenzyl chloride/bromide, Base (e.g., K₂CO₃, Et₃N)Acetonitrile, DMFN/A
Reductive Amination1-benzylpiperazine, 3-fluorobenzaldehydeDichloromethane, 1,2-DichloroethaneSodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)

Novel Synthetic Approaches and Optimization Strategies for this compound

While the two-step approach is reliable, research into more efficient synthetic routes, such as one-pot procedures, is ongoing. A one-pot synthesis could involve the sequential addition of benzyl chloride and then 3-fluorobenzyl chloride to piperazine under carefully controlled conditions to favor the formation of the unsymmetrically disubstituted product. However, controlling the selectivity to avoid mixtures of mono- and di-substituted products, as well as the symmetrically disubstituted by-products, presents a significant challenge.

Optimization strategies for the established routes often focus on improving yields, simplifying purification, and using more environmentally benign reagents and solvents. For instance, the use of phase-transfer catalysts could enhance the efficiency of the direct alkylation method. In reductive amination, optimizing the pH and the choice of reducing agent can significantly impact the reaction outcome. masterorganicchemistry.com The use of flow chemistry, particularly for reductive amination, has been shown to be a scalable and efficient method for producing benzylpiperazine derivatives. researchgate.net

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships in drug discovery programs.

Strategies for Structural Diversification

Structural diversification can be achieved by modifying either the benzyl or the 3-fluorobenzyl moieties, or by introducing substituents onto the piperazine ring itself.

Modification of the Benzyl and Fluorobenzyl Groups: A wide range of substituted benzyl and fluorobenzyl halides or aldehydes are commercially available or can be readily synthesized. This allows for the introduction of various substituents (e.g., methyl, methoxy, nitro) onto the aromatic rings to probe the effects of electronics and sterics on biological activity.

Derivatization of the Piperazine Core: The piperazine ring can be modified prior to the introduction of the benzyl groups. For example, starting with a C-substituted piperazine, such as 2-methylpiperazine, would lead to analogs with a chiral center on the heterocyclic ring.

The synthesis of these analogs generally follows the same established routes of direct alkylation or reductive amination. For instance, various substituted benzoyl chlorides can be reacted with piperazine to form mono-acylated piperazines, which can then be alkylated and subsequently reduced to yield a diverse library of N,N'-disubstituted piperazines. beilstein-journals.org

Analog Type Synthetic Strategy Example Starting Materials
Substituted Benzyl/FluorobenzylDirect Alkylation or Reductive AminationSubstituted benzyl halides, Substituted benzaldehydes
C-Substituted PiperazineSequential N-alkylation2-Methylpiperazine, 2,5-Dimethylpiperazine
Acyl DerivativesAcylation followed by alkylation and reductionSubstituted benzoyl chlorides, Piperazine

Stereoselective Synthesis Considerations for this compound Enantiomers

The compound this compound is achiral. However, if a substituent is introduced on the piperazine ring, for example at the C2 position, a chiral center is created, leading to the possibility of enantiomers. The stereoselective synthesis of such chiral piperazine derivatives is a significant area of research.

Established methods for the asymmetric synthesis of substituted piperazines often rely on one of the following strategies:

Use of a Chiral Pool: Starting from a readily available chiral molecule, such as an amino acid, to construct the chiral piperazine core. rsc.org

Chiral Auxiliaries: Employing a chiral auxiliary to direct the stereoselective formation of the piperazine ring or the introduction of a substituent.

Asymmetric Catalysis: Using a chiral catalyst to effect an enantioselective reaction, such as the asymmetric hydrogenation of a pyrazine (B50134) precursor to a chiral piperazine, or the catalytic asymmetric allylic alkylation of piperazin-2-ones. caltech.edudicp.ac.cnnih.gov

For a hypothetical chiral analog, such as 1-benzyl-2-methyl-4-(3-fluorobenzyl)piperazine, a potential stereoselective synthesis could involve the asymmetric synthesis of 2-methylpiperazine, followed by sequential N-alkylation. Alternatively, a chiral catalyst could be employed for the direct, enantioselective functionalization of a pre-formed piperazine derivative. While specific methods for the stereoselective synthesis of this compound enantiomers are not detailed in the literature due to its achiral nature, the principles of asymmetric synthesis provide a clear framework for how chiral analogs could be prepared. ic.ac.uk

Pharmacological Characterization and Biological Activity Profile of 1 Benzyl 4 3 Fluorobenzyl Piperazine

Investigation of Receptor Binding Affinities and Selectivity

Extensive searches of scientific literature and databases did not yield specific data on the receptor binding affinities and selectivity of 1-Benzyl-4-(3-fluorobenzyl)piperazine. The following subsections detail the specific areas where information was sought but not found.

Dopaminergic Receptor Interactions

No published studies were identified that have characterized the binding affinity of this compound for any of the dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, or D5). Consequently, there is no available data to present in a table format regarding its potency or selectivity for these receptors. Research on other benzylpiperazine derivatives has shown varying affinities for dopamine receptors, but this information cannot be directly extrapolated to the title compound.

Serotonergic Receptor Interactions

There is a lack of available scientific data concerning the interaction of this compound with serotonergic receptors. Studies on similar phenylpiperazine compounds have indicated potential interactions with various serotonin (B10506) (5-HT) receptor subtypes. However, specific binding affinities (Ki or IC50 values) and selectivity profiles for this compound at receptors such as 5-HT1A, 5-HT2A, 5-HT2C, or others have not been reported in the accessible scientific literature.

Noradrenergic and Other Neurotransmitter Receptor Interactions

Information regarding the binding profile of this compound at noradrenergic (alpha and beta subtypes) or other neurotransmitter receptors (e.g., histamine, acetylcholine, opioid) is not available in published research. While some piperazine-derived compounds are known to interact with α-adrenergic receptors, specific data for this compound is absent.

Enzyme Inhibition and Activation Studies

No specific studies on the enzymatic activity of this compound were found in the scientific literature.

Monoamine Oxidase (MAO) Inhibition Research

There are no available research findings that have investigated the potential for this compound to inhibit or activate monoamine oxidase enzymes (MAO-A or MAO-B). Benzylpiperidine and other related structures have been investigated as potential MAO inhibitors, but data specific to this compound is not publicly available. Therefore, no data on its IC50 or Ki values for MAO inhibition can be provided.

Other Relevant Enzyme Systems

No studies were identified that have explored the effects of this compound on other relevant enzyme systems, such as those involved in drug metabolism (e.g., cytochrome P450 enzymes) or other neurotransmitter-degrading enzymes.

Ion Channel Modulatory Effects

There is currently no publicly available research detailing the effects of this compound on any ion channels.

Neurotransmitter Reuptake Inhibition Research

No studies have been published that investigate the inhibitory activity of this compound on the reuptake of any neurotransmitters.

Cellular and Subcellular Mechanism Investigations

Specific investigations into the cellular and subcellular mechanisms of action for this compound have not been reported in the scientific literature.

Intracellular Signaling Pathway Modulation

Information regarding the modulation of any intracellular signaling pathways by this compound is not available.

Gene Expression and Protein Regulation Studies

There are no documented studies on the effects of this compound on gene expression or protein regulation.

Structure Activity Relationship Sar Studies of 1 Benzyl 4 3 Fluorobenzyl Piperazine Analogs

Impact of Substitutions on the Benzyl (B1604629) Moieties

Substitutions on the two benzyl rings of the core molecule play a pivotal role in modulating potency and selectivity for various receptors.

The N-benzyl group (the benzyl group directly attached to the piperazine (B1678402) ring) and the N-arylalkyl group (in this case, the 3-fluorobenzyl moiety) contribute differently to the molecule's interaction with receptor binding pockets. Docking studies on related 1-benzyl-4-arylpiperazines with the dopamine (B1211576) D2 receptor have shown that the protonated N1 of the piperazine ring forms a crucial interaction with Asp 86. bg.ac.rsnih.gov Meanwhile, the aryl portion of the arylpiperazine ligand engages in edge-to-face interactions with aromatic residues like Phe 178, Trp 182, and Tyr 216. bg.ac.rsnih.gov

Research on benzylpiperazine derivatives as σ1 receptor ligands has demonstrated that substitutions on the benzyl ring significantly influence affinity. For instance, introducing a 4-methoxy group on the benzyl ring of certain piperazine derivatives led to compounds with high σ1 receptor affinity. nih.govacs.orgnih.gov The nature and position of the substituent are critical; for example, in a series of mono-substituted 4-phenylpiperazines, the physicochemical character of the aromatic substituent was found to be crucial for in vivo effects on the dopaminergic system. nih.gov

Studies on a series of 1-benzyl-4-arylpiperazines targeting the dopamine D2 receptor revealed that electron-donating groups (like -OMe) on the arylpiperazine ring increased binding affinity compared to the unsubstituted phenylpiperazine. bg.ac.rsnih.gov Conversely, introducing an electron-withdrawing nitro group (-NO2) at the 3-position decreased affinity. bg.ac.rsnih.gov This suggests that a higher negative electrostatic potential in the center of the aromatic ring favors the edge-to-face interactions that stabilize the ligand-receptor complex. bg.ac.rsnih.gov

Compound SeriesSubstitution on Benzyl MoietyEffect on Activity/AffinityTarget Receptor/EnzymeReference
1-Benzyl-4-arylpiperazines Electron-donating group (-OMe) on aryl ringIncreased affinityDopamine D2 bg.ac.rs, nih.gov
1-Benzyl-4-arylpiperazines Electron-withdrawing group (-NO2) on aryl ringDecreased affinityDopamine D2 bg.ac.rs, nih.gov
Benzylpiperazine Derivatives 4-methoxy group on benzyl ringHigh affinityσ1 Receptor nih.gov, acs.org, nih.gov
N-benzyl-4-heteroaryl-piperazines Trifluoromethoxy at 4-position of benzyl ringPotent inhibitionHCV NS5B Polymerase nih.gov

Role of Fluorine Position and Substitution Patterns on Activity

The inclusion of fluorine in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. mdpi.comnih.gov The position of the fluorine atom on the benzyl ring of 1-Benzyl-4-(3-fluorobenzyl)piperazine is a key determinant of its biological profile.

Studies on ligands for various receptors have shown that fluorine's position can drastically alter activity. For example, in a series of indazole and piperazine-based compounds targeting dopamine and serotonin (B10506) receptors, introducing a fluorine atom into the phenyl ring had varied effects depending on the target; it was detrimental for D2 receptor affinity but beneficial for 5-HT2A receptor affinity. nih.gov The small size and high electronegativity of fluorine allow it to act as a hydrogen bond acceptor and to form electrostatic interactions, which can stabilize or destabilize a ligand's binding pose depending on the specific amino acid environment of the receptor pocket. nih.govnih.gov

In the development of tyrosinase inhibitors based on a 4-fluorobenzylpiperazine scaffold, the 4-fluoro substitution was identified as a key pharmacophoric feature. nih.gov This substitution pattern was maintained while other parts of the molecule were modified, leading to the discovery of potent inhibitors. nih.gov The para-position is often chosen to block metabolic oxidation, thereby increasing the drug's half-life. mdpi.com

The effect of fluorine substitution can be dramatic. In studies on classical cannabinoids, substitution with fluorine at the C-1 position was found to be significantly detrimental to CB1 receptor binding. nih.gov This highlights that the benefits of fluorination are highly context-dependent and must be empirically determined for each new chemical series and biological target.

Compound ClassFluorine Position/PatternObserved EffectTargetReference
Indazole/Piperazine Hybrids Fluorine on phenyl ringDecreased D2 affinity, Increased 5-HT2A affinityDopamine D2, Serotonin 5-HT2A nih.gov
Tyrosinase Inhibitors 4-FluorobenzylpiperazineMaintained as a key pharmacophoric feature for potent inhibitionTyrosinase nih.gov
Classical Cannabinoids Fluorine at C-1 positionDetrimental to CB1 binding affinityCannabinoid CB1 Receptor nih.gov
Benzimidazole Derivatives 2,4-difluorinated benzyl ringHigh antifungal activityFungi nih.gov

Modifications of the Piperazine Ring System

The piperazine ring serves as a central scaffold, and its modification can significantly impact a compound's properties. nih.govmdpi.com Alterations include introducing substituents onto the piperazine ring itself or replacing it entirely with other cyclic systems.

Introducing a methyl substituent onto the piperazine ring of 1,4-disubstituted piperazines to create 1,2,4-trisubstituted analogs was found to increase affinity for 5-HT2A receptors while maintaining or slightly improving 5-HT1A receptor affinity. nih.gov Molecular dynamics simulations suggested this third substituent may stabilize the ligand-receptor complex. nih.gov

In the development of anti-influenza agents based on the JNJ4796 scaffold, modifications to the piperazine ring were found to be critical for modulating antiviral activity. nih.govresearchgate.net Similarly, for the antiviral compound nucleozin, modifications that replaced the piperazine ring with more flexible groups like ethylenediamine (B42938) resulted in a loss of activity, highlighting the structural importance of the intact piperazine ring for that specific target. plos.org

The piperazine moiety is often incorporated into drug candidates to improve properties such as polarity and safety. mdpi.com However, SAR studies frequently show that the structural integrity of the six-membered ring with its two nitrogen atoms is crucial for maintaining the desired biological activity. nih.govplos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the key physicochemical properties that drive activity.

For series of piperazine derivatives, QSAR models have been successfully developed. In a study of mono-substituted 4-phenylpiperazines, a partial least squares (PLS) regression model was created to correlate physicochemical descriptors with in vivo effects on dopamine metabolism. nih.gov The model, along with binding affinity data, provided a comprehensive understanding of the biological response. nih.gov

In another study on piperazine derivatives as mTORC1 inhibitors, QSAR modeling revealed that electronic parameters (like the energy of the lowest unoccupied molecular orbital, ELUMO), steric parameters (molar refractivity), and properties related to bioavailability (aqueous solubility, polar surface area) were significantly correlated with inhibitory activity. mdpi.com Such models can guide the design of new derivatives with potentially higher activity. mdpi.com

Similarly, 2D-QSAR and 3D-QSAR models have been constructed for other heterocyclic compounds containing piperazine-like scaffolds, identifying key descriptors that predict biological activity against targets like influenza neuraminidase. nih.gov These studies consistently show that a combination of electronic, steric, and hydrophobic parameters governs the activity of piperazine-containing compounds.

Computational Approaches to SAR Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and rationalizing the SAR of piperazine derivatives.

Docking studies have been instrumental in understanding how 1-benzyl-4-arylpiperazines bind to the dopamine D2 receptor. bg.ac.rsnih.gov These studies elucidated the key interactions, such as the salt bridge between the protonated piperazine nitrogen and an aspartate residue, and the aromatic stacking interactions between the ligand's aryl ring and phenylalanine or tryptophan residues in the binding pocket. bg.ac.rsnih.gov Such models can explain why bulky substituents at certain positions are not tolerated due to steric clashes. bg.ac.rsnih.gov

For sigma receptor ligands, computational studies including docking and MD simulations have been used to decipher the binding mode of promising piperazine-based compounds. nih.gov MD simulations can reveal the stability of the ligand-receptor complex over time and identify the crucial amino acid residues involved in the interaction. nih.gov

These computational approaches not only help in understanding observed SAR but also guide the prospective design of new analogs. For instance, based on a binding model, researchers can propose modifications to enhance favorable interactions or to avoid steric hindrances, thereby optimizing ligand affinity and selectivity. nih.gov

Molecular Mechanism of Action and Target Elucidation for 1 Benzyl 4 3 Fluorobenzyl Piperazine

Identification of Primary Pharmacological Targets

Due to the limited direct research on 1-Benzyl-4-(3-fluorobenzyl)piperazine, the identification of its primary pharmacological targets largely relies on the study of structurally related benzylpiperazine and fluorobenzylpiperazine derivatives. These studies suggest that the piperazine (B1678402) scaffold is a versatile pharmacophore that can interact with a range of biological targets, primarily within the central nervous system.

Benzylpiperazine (BZP) and its analogs are known to act as stimulants, primarily by modulating the activity of monoamine neurotransmitter systems. researchgate.netwikipedia.org They have been shown to interact with dopamine (B1211576), serotonin (B10506), and noradrenaline transporters, leading to increased synaptic concentrations of these neurotransmitters. researchgate.net Specifically, BZP exhibits a pronounced effect on dopamine transmission. researchgate.net

Furthermore, research into fluorobenzylpiperazine derivatives has identified other potential targets. For instance, compounds incorporating a 4-fluorobenzylpiperazine moiety have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.gov Additionally, certain benzylpiperazine derivatives have been identified as potent antagonists of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in various neurological disorders, including pain. nih.govacs.org

A summary of the pharmacological activities of structurally related compounds is presented in the table below.

Compound ClassPrimary Target(s)Observed EffectReference(s)
Benzylpiperazine DerivativesDopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET)Inhibition of reuptake, increased synaptic neurotransmitter levels researchgate.netwikipedia.org
Benzylpiperazine DerivativesSigma-1 (σ1) ReceptorAntagonism, potential for analgesia nih.govacs.org
4-Fluorobenzylpiperazine DerivativesTyrosinaseInhibition, potential for treating hyperpigmentation nih.gov
Substituted Benzylpiperazine DerivativesTubulinInhibition of polymerization, apoptosis induction in cancer cells rsc.org

These findings suggest that this compound may exhibit a polypharmacological profile, potentially interacting with monoamine transporters, sigma receptors, or other enzymes. The presence of both a benzyl (B1604629) and a fluorobenzyl group could influence its affinity and selectivity for these targets.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound and its analogs, docking studies have provided valuable insights into their binding modes and the key amino acid residues involved in these interactions.

In studies of 4-fluorobenzylpiperazine derivatives as tyrosinase inhibitors, docking simulations have shown that the 4-fluorobenzyl moiety can anchor the molecule within the active site of the enzyme. nih.gov These simulations revealed that the substituted aryl portion of the molecule is oriented towards the top of the cavity, while van der Waals interactions with residues such as F90, M257, and N260, and hydrophobic contacts with V248, contribute to the binding. nih.gov Aromatic interactions with residues like F264 have also been observed. nih.gov

For benzylpiperazine derivatives targeting the sigma-1 receptor, molecular modeling studies have been instrumental in understanding their binding. These studies have helped to design potent and selective ligands by identifying key structural features necessary for high-affinity binding. nih.gov

In the context of anticancer research, molecular modeling of sulfonyl piperazine-integrated triazole conjugates has shown that these compounds can bind to the colchicine (B1669291) binding site of tubulin. rsc.org Similarly, docking studies of 1-(2-fluorobenzyl)piperazine (B2381060) triazoles with the human HER2 complex have identified key interacting residues such as Leu443, Gly442, and Leu27. researchgate.net

The table below summarizes key ligand-protein interactions identified through molecular docking studies of related compounds.

Compound/AnalogTarget ProteinKey Interacting ResiduesType of InteractionReference(s)
4-Fluorobenzylpiperazine DerivativesTyrosinaseF90, M257, N260, V248, F264van der Waals, Hydrophobic, Aromatic nih.gov
Sulfonyl piperazine-integrated triazole conjugatesTubulin (Colchicine binding site)Not specified in abstractNot specified in abstract rsc.org
1-(2-Fluorobenzyl)piperazine triazolesHuman HER2Leu443, Gly442, Leu27Not specified in abstract researchgate.net
1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (E2020)AcetylcholinesteraseTrp84, Phe330, Asp72, Tyr70, Trp279Not specified in abstract nih.gov

These studies underscore the utility of molecular docking in rationalizing the structure-activity relationships of these compounds and in guiding the design of new derivatives with improved potency and selectivity.

Molecular Dynamics Simulations of this compound with Receptor Structures

MD simulations have been employed to study the binding of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives to the CAIX protein. acs.org These simulations help to understand the stability of the ligand within the binding site by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex. For example, a stable trajectory of a ligand in an MD simulation suggests higher protein stability upon binding. acs.org

The investigation of RMSF can pinpoint crucial residues involved in the interaction with the ligand. acs.org In the study of piperazine-linked naphthalimide derivatives, significant fluctuations were observed in specific loop regions of the CAIX protein, indicating their potential role in ligand binding and conformational changes. acs.org

MD simulations are also instrumental in refining homology models of target proteins and in understanding the dynamic nature of binding pockets, which can exist in multiple conformations. This is particularly relevant for flexible ligands like benzylpiperazine derivatives.

The general workflow for such a simulation involves:

System Setup: Building the initial system containing the protein-ligand complex embedded in a simulated physiological environment (e.g., a water box with ions).

Minimization: Removing any steric clashes or unfavorable geometries in the initial setup.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to observe the dynamic behavior of the system.

Analysis: Analyzing the trajectory to understand conformational changes, interaction energies, and the stability of the binding.

Although direct data is absent, the application of MD simulations to this compound complexed with its putative targets (e.g., dopamine transporter, sigma-1 receptor) would be a critical step in validating docking predictions and understanding the dynamic aspects of its mechanism of action.

Allosteric Modulation Mechanisms

Allosteric modulators are ligands that bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site. This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the endogenous ligand. The piperazine moiety is present in various compounds that have been identified as allosteric modulators of G protein-coupled receptors (GPCRs) and other targets. nih.gov

For instance, benzodiazepines and barbiturates are well-known positive allosteric modulators of the GABA-A receptor. nih.govyoutube.com While not benzylpiperazine derivatives, they exemplify the principle of allosteric modulation where a drug enhances the effect of the endogenous neurotransmitter (GABA) by binding to a different site on the receptor complex. youtube.com

Research into allosteric modulation of monoamine transporters is an emerging area. Some compounds have been shown to act as allosteric modulators of the serotonin transporter (SERT), affecting the binding of other ligands. wikipedia.org The benzylpiperazine moiety has been noted in compounds that interact with the 5-HT2C receptor, a serotonin receptor subtype. wikipedia.org

The potential for this compound to act as an allosteric modulator would depend on its ability to bind to a secondary site on its target protein, thereby influencing the binding or function of the primary ligand. This could offer a more nuanced pharmacological profile compared to a simple competitive inhibitor or agonist. Investigating this possibility would require specific functional assays designed to detect allosteric effects.

Chemo-proteomic Approaches for Target Identification

Chemo-proteomics combines chemical tools with mass spectrometry-based proteomics to identify the protein targets of small molecules on a proteome-wide scale. bayer.comyoutube.com This approach is particularly valuable for de-orphaning novel compounds and for understanding potential off-target effects.

There are several chemo-proteomic strategies that could be applied to identify the targets of this compound:

Affinity-based protein profiling (ABPP): This method often involves synthesizing a probe molecule that is structurally similar to the compound of interest but contains a reactive group for covalent labeling of target proteins and a reporter tag (e.g., biotin) for enrichment and identification. bayer.com

Compound-centric chemical proteomics (CCCP): In this approach, the compound of interest is immobilized on a solid support (e.g., beads) and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry. nih.gov

Thermal proteome profiling (TPP) and Stability of Proteins from Rates of Oxidation (SPROX): These are label-free methods that rely on the principle that ligand binding can alter the thermal or chemical stability of a protein. youtube.com By measuring changes in protein stability across the proteome in the presence of the compound, potential targets can be identified.

While specific chemo-proteomic studies on this compound have not been reported, these techniques represent powerful tools for unbiased target discovery. Application of these methods would provide a comprehensive map of the protein interaction landscape of this compound, potentially revealing novel targets and pathways that would not be identified through traditional candidate-based approaches.

Based on a comprehensive review of the available scientific literature, there is currently no specific preclinical efficacy data for the chemical compound "this compound" that aligns with the detailed outline requested. Research and published studies focusing on the in vitro and in vivo pharmacological properties of this exact molecule in models of neurological and psychiatric conditions could not be located.

Therefore, it is not possible to provide a detailed article on the preclinical efficacy of this compound covering cellular assays, organotypic slice culture studies, behavioral neuroscience paradigms, neurochemical assessments, or pharmacokinetic-pharmacodynamic relationships as specified. The information necessary to generate thorough, informative, and scientifically accurate content for each of the requested sections and subsections is not present in the public domain.

Further research would be required to establish the preclinical profile of this compound.

Preclinical Efficacy Studies of 1 Benzyl 4 3 Fluorobenzyl Piperazine in in Vitro and in Vivo Models

Comparative Efficacy Studies with Established Research Compounds

Due to the absence of primary efficacy data for 1-Benzyl-4-(3-fluorobenzyl)piperazine, no comparative studies with established research compounds have been conducted or reported. Such studies are contingent on initial findings that establish a compound's biological activity and warrant further investigation against existing standards. Without foundational in vitro or in vivo efficacy data, a comparative analysis is not feasible.

Advanced Research Methodologies and Future Perspectives for 1 Benzyl 4 3 Fluorobenzyl Piperazine

Application of Omics Technologies in Research

The comprehensive study of a compound's biological effects can be significantly enhanced through the application of "omics" technologies. These approaches allow for a systems-level understanding of the molecular changes induced by a compound.

Genomics: Genomic studies could be employed to identify genetic variations that may influence an individual's response to 1-Benzyl-4-(3-fluorobenzyl)piperazine. For instance, investigating single nucleotide polymorphisms (SNPs) in genes encoding for its potential targets could reveal predispositions to efficacy or adverse effects.

Proteomics: Proteomic analysis, utilizing techniques such as mass spectrometry, can provide a snapshot of the protein landscape within a cell or tissue following exposure to the compound. This could help in identifying direct protein targets and downstream signaling pathways that are modulated.

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can uncover the metabolic pathways affected by this compound. This can provide insights into its mechanism of action and potential off-target effects.

While specific omics data for this compound is not currently available in the public domain, the application of these technologies to other benzylpiperazine derivatives has proven insightful. For example, a study on a related piperazine-derived compound, HJZ-12, used RNA-Seq analysis to identify its influence on apoptotic genes in benign prostatic hyperplasia cells. nih.gov This highlights the potential of omics to uncover novel mechanisms of action.

Advanced Imaging Techniques in Preclinical Research

Preclinical imaging techniques are invaluable for non-invasively studying the pharmacokinetics and pharmacodynamics of a compound in living animal models.

Positron Emission Tomography (PET): The development of a radiolabeled version of this compound could enable PET imaging studies. This would allow for the visualization and quantification of its distribution in the body, particularly its ability to cross the blood-brain barrier, and to measure its occupancy at specific target sites in the central nervous system.

Functional Magnetic Resonance Imaging (fMRI): In animal models, fMRI can be used to assess the effects of this compound on brain activity. By measuring changes in blood-oxygen-level-dependent (BOLD) signals, researchers can determine how the compound modulates neural circuits, which is particularly relevant if it is being investigated for neuropsychiatric indications.

Development of this compound as a Research Tool and Chemical Probe

Beyond its potential therapeutic applications, this compound could be developed as a research tool or chemical probe. A chemical probe is a small molecule that is used to study biological processes or to validate the function of a specific protein target. For this compound to be considered a high-quality chemical probe, it would need to exhibit high potency, selectivity, and have a well-understood mechanism of action. Its utility would be in experiments aimed at understanding the physiological and pathological roles of its specific molecular target.

Exploration of Multi-Target Directed Ligand Strategies

The concept of multi-target directed ligands (MTDLs) has gained significant traction in drug discovery, particularly for complex multifactorial diseases like neurodegenerative disorders. researchgate.netnih.gov This strategy involves designing a single molecule that can interact with multiple biological targets. The benzylpiperazine scaffold is a common feature in the design of MTDLs. jneonatalsurg.comresearchgate.net

Given its structure, this compound could be investigated as a potential MTDL. For instance, in the context of Alzheimer's disease, research has focused on designing benzylpiperidine and benzylpiperazine derivatives that can simultaneously inhibit enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1). nih.gov Future research could explore the inhibitory activity of this compound against a panel of targets relevant to a specific disease.

Identification of Unmet Research Needs and Future Directions

The current body of scientific literature lacks specific research on this compound. This presents a clear unmet need and a wide-open field for future investigation. Key future directions would include:

Target Identification and Validation: The primary research need is to identify the specific molecular target(s) of this compound. This could be achieved through affinity chromatography, proteomics, or computational modeling.

In Vitro and In Vivo Characterization: A thorough characterization of its pharmacological effects in both cell-based assays and animal models is essential.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound would help in understanding the contribution of different structural features to its activity and selectivity. This could lead to the development of more potent and specific compounds.

Exploration of Therapeutic Potential: Based on its pharmacological profile, the compound could be evaluated in animal models of various diseases, such as neurodegenerative disorders, psychiatric conditions, or pain. nih.gov

The table below summarizes potential research activities and the expected outcomes for future studies on this compound.

Research AreaPotential MethodologiesExpected Outcomes
Target Identification Affinity Chromatography, Proteomics, Computational DockingIdentification of primary and secondary protein targets.
Pharmacokinetics PET Imaging, LC-MS/MSDetermination of absorption, distribution, metabolism, and excretion (ADME) properties, including blood-brain barrier penetration.
Pharmacodynamics fMRI, In Vitro Assays (e.g., enzyme inhibition, receptor binding)Understanding of the compound's effect on biological systems and its mechanism of action.
Therapeutic Efficacy Animal Models of DiseaseEvaluation of the compound's potential to treat specific pathological conditions.

Q & A

What are the common synthetic routes for 1-Benzyl-4-(3-fluorobenzyl)piperazine, and how are reaction conditions optimized?

Basic
The synthesis typically involves alkylation of the piperazine core with fluorobenzyl and benzyl halides. A representative method includes reacting 1-benzylpiperazine with 3-fluorobenzyl chloride in a polar aprotic solvent (e.g., DMF or ethanol) under reflux, using a base like K₂CO₃ to deprotonate the amine and drive the reaction . Optimization focuses on solvent choice (DMF for faster kinetics vs. ethanol for ease of purification), stoichiometric ratios (1.2–1.5 equivalents of halide), and temperature control (50–80°C) to minimize side products.

Advanced
For regioselective alkylation, microwave-assisted synthesis (e.g., 50°C, 200 W) can reduce reaction time and improve yields by 10–15% compared to conventional heating . Catalytic systems like Pd/C or Cu(I)-mediated click chemistry (for triazole-linked derivatives) enable modular functionalization . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the pure product, with TLC monitoring (Rf = 0.3–0.5 in 2:1 hexane:EtOAc) .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Basic
Use a combination of ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and FTIR to cross-validate structural assignments. For example, the benzyl protons in this compound appear as a singlet at δ 3.7–3.9 ppm in CDCl₃, while fluorine atoms cause splitting in adjacent aromatic protons .

Advanced
Contradictions in NOESY or COSY spectra may arise from conformational flexibility of the piperazine ring. Dynamic NMR experiments at variable temperatures (e.g., –40°C to 25°C) can resolve overlapping signals by slowing ring inversion . For stereochemical confirmation, chiral HPLC or SFC (supercritical fluid chromatography) with amylose-based columns provides enantiomeric excess (ee) values >98% .

What pharmacological targets are associated with this compound, and how are activity assays designed?

Basic
Piperazine derivatives often target monoamine transporters (e.g., serotonin, dopamine) and G protein-coupled receptors (GPCRs) . Initial screening uses radioligand binding assays (e.g., [³H]-paroxetine for serotonin transporters) at 10 μM concentrations to assess affinity .

Advanced
For kinase inhibition (e.g., tyrosine kinases), structure-activity relationship (SAR) studies require molecular docking (AutoDock Vina) guided by the compound’s fluorobenzyl moiety, which enhances hydrophobic interactions with ATP-binding pockets . Cell-based assays (IC₅₀ determination) in HEK293 or SH-SY5Y cells validate target engagement, with cytotoxicity assessed via MTT assays .

How do structural modifications (e.g., halogen substitution) impact biological activity and physicochemical properties?

Advanced
Replacing the 3-fluorobenzyl group with bromine (e.g., 1-Benzyl-4-(2-bromophenyl)piperazine) increases logP by 0.5–1.0 units, improving blood-brain barrier permeability but reducing aqueous solubility . Fluorine’s electronegativity enhances metabolic stability (CYP450 resistance), while nitro groups (e.g., in 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine) allow reduction to amino derivatives for prodrug strategies .

What methodologies address discrepancies in biological activity data across studies?

Advanced
Contradictions may stem from assay conditions (e.g., serum concentration affecting protein binding). Normalize data using Z-factor statistical analysis and validate via orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) . For in vitro-to-in vivo extrapolation (IVIVE), apply physiologically based pharmacokinetic (PBPK) modeling to account for species-specific metabolism .

How can researchers improve the compound’s stability and solubility for in vivo studies?

Basic
Formulate as a hydrochloride salt (enhanced aqueous solubility) or use co-solvents (e.g., 10% DMSO/PBS). Stability studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., oxidation of benzyl groups) .

Advanced
Nanoparticle encapsulation (PLGA or liposomes) improves bioavailability by 2–3-fold. For targeted delivery, conjugate with polyethylene glycol (PEG) or ligand-functionalized carriers (e.g., folate receptors) .

What strategies enable enantioselective synthesis of chiral piperazine derivatives?

Advanced
Use chiral auxiliaries (e.g., (S)-BINOL) in asymmetric alkylation or employ Ir-catalyzed amination (up to 90% ee) . Resolve racemic mixtures via diastereomeric salt formation with L-tartaric acid .

What are the key challenges in evaluating in vivo efficacy for CNS targets?

Advanced
BBB penetration requires logP < 3 and molecular weight <450 Da. Use PET tracers (¹⁸F-labeled analogs) for biodistribution studies in rodents . Off-target effects (e.g., histamine H₁ receptor binding) are mitigated via selectivity screening against 50+ GPCRs .

How does the nitro group in related piperazines influence reactivity and pharmacological potential?

Basic
Nitro groups are metabolized to amines in vivo, enabling prodrug activation. They also participate in click chemistry (e.g., CuAAC with alkynes) for bioconjugation .

Advanced
Nitro reduction (H₂/Pd-C) generates reactive intermediates for cross-coupling (Suzuki-Miyaura) to diversify scaffolds . However, nitro-containing analogs may exhibit genotoxicity; Ames tests are recommended pre-clinically .

What computational tools predict the compound’s binding modes and ADMET properties?

Advanced
Molecular dynamics (GROMACS) simulations model piperazine ring flexibility in receptor pockets. ADMET Predictor™ or SwissADME estimates solubility (LogS), CYP inhibition, and hERG liability . QSAR models prioritize substituents (e.g., 3-fluoro vs. 4-chloro) for optimized pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.